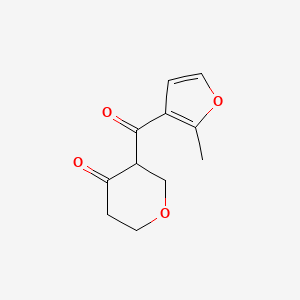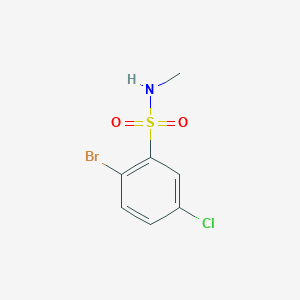
Methyl 6-iodoquinazoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-iodoquinazoline-4-carboxylate is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound is characterized by the presence of an iodine atom at the 6th position and a methyl ester group at the 4th position of the quinazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-iodoquinazoline-4-carboxylate typically involves the iodination of a quinazoline precursor. One common method is the reaction of 6-chloroquinazoline-4-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-iodoquinazoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azidoquinazoline-4-carboxylate, while Suzuki-Miyaura coupling with phenylboronic acid would produce 6-phenylquinazoline-4-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 6-iodoquinazoline-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 6-iodoquinazoline-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, quinazoline derivatives are known to inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The iodine atom and the ester group may also play a role in the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Methyl 6-iodoquinazoline-4-carboxylate can be compared with other quinazoline derivatives such as:
6-Chloroquinazoline-4-carboxylate: Similar structure but with a chlorine atom instead of iodine.
6-Bromoquinazoline-4-carboxylate: Contains a bromine atom at the 6th position.
6-Phenylquinazoline-4-carboxylate: Has a phenyl group instead of a halogen at the 6th position.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and biological activity. The larger size and higher electronegativity of iodine compared to chlorine or bromine can result in different chemical and biological properties.
Propiedades
Fórmula molecular |
C10H7IN2O2 |
|---|---|
Peso molecular |
314.08 g/mol |
Nombre IUPAC |
methyl 6-iodoquinazoline-4-carboxylate |
InChI |
InChI=1S/C10H7IN2O2/c1-15-10(14)9-7-4-6(11)2-3-8(7)12-5-13-9/h2-5H,1H3 |
Clave InChI |
PTEGUDSNYNKYSZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=NC2=C1C=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075809.png)
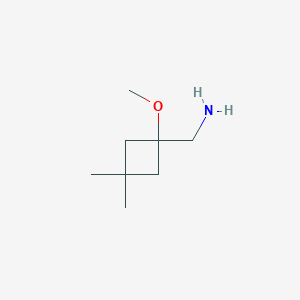
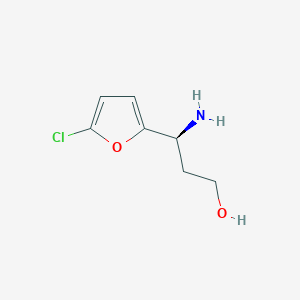

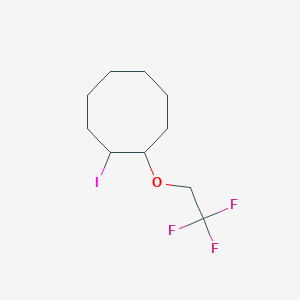
![1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13075835.png)
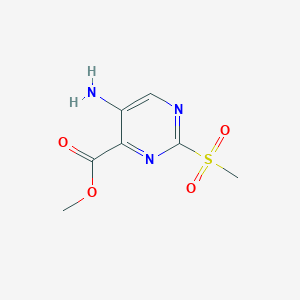
![[2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea](/img/structure/B13075840.png)



![1-[(4-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13075855.png)
